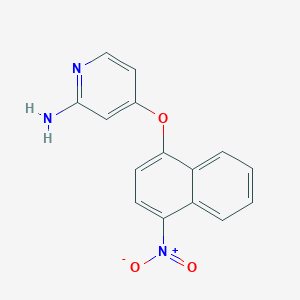
tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate is a synthetic organic compound that features an imidazole ring attached to a phenyl group, which is further connected to a propionic acid ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment to Phenyl Group: The imidazole ring is then attached to a phenyl group through a nucleophilic aromatic substitution reaction.
Formation of Propionic Acid Ester: The final step involves the esterification of the propionic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The carbonyl group in the propionic acid ester can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives of the propionic acid ester.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
作用機序
The mechanism of action of tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, thereby modulating their activity. The phenyl and ester groups can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(3-Imidazol-1-yl-phenyl)-3-oxo-propionic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.
3-(3-Imidazol-1-yl-phenyl)-3-oxo-butanoic acid tert-butyl ester: Similar structure but with a butanoic acid instead of a propionic acid.
Uniqueness
tert-Butyl 3-(3-(1H-imidazol-1-yl)phenyl)-3-oxopropanoate is unique due to the presence of the tert-butyl ester, which can influence its solubility, stability, and reactivity compared to similar compounds with different ester groups.
特性
分子式 |
C16H18N2O3 |
|---|---|
分子量 |
286.33 g/mol |
IUPAC名 |
tert-butyl 3-(3-imidazol-1-ylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)10-14(19)12-5-4-6-13(9-12)18-8-7-17-11-18/h4-9,11H,10H2,1-3H3 |
InChIキー |
FEPASYFSULWDNV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CC(=O)C1=CC(=CC=C1)N2C=CN=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(1h-Benzimidazol-2-yl)amino]-3-oxopropan-1-amine](/img/structure/B8511628.png)




![8-Nitrobenzo[f][1,7]naphthyridin-5-amine](/img/structure/B8511671.png)




